molecular formula C10H15N3OS B2856043 1-methyl-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)pyrrolidin-2-one CAS No. 2320853-52-7

1-methyl-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)pyrrolidin-2-one

Cat. No.: B2856043
CAS No.: 2320853-52-7
M. Wt: 225.31
InChI Key: OUQAJFYWXAHFLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one (a five-membered lactam) core. Key structural elements include:

  • A 1-methyl group at position 1 of the pyrrolidinone ring.
  • A ((1-methyl-1H-imidazol-2-yl)thio)methyl substituent at position 4, comprising a thioether-linked 1-methylimidazole moiety.

The thioether linkage may enhance metabolic stability compared to oxygen-based ethers, while the lactam ring contributes to conformational rigidity .

Properties

IUPAC Name

1-methyl-4-[(1-methylimidazol-2-yl)sulfanylmethyl]pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS/c1-12-4-3-11-10(12)15-7-8-5-9(14)13(2)6-8/h3-4,8H,5-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQAJFYWXAHFLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)CSC2=NC=CN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mitsunobu Reaction for Thioether Coupling

The Mitsunobu reaction offers a milder alternative for coupling alcohols and thiols. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), 4-(hydroxymethyl)-1-methylpyrrolidin-2-one can directly react with 1-methyl-1H-imidazole-2-thiol in tetrahydrofuran (THF) at room temperature. This method avoids harsh bromination steps but requires stoichiometric reagents, increasing costs.

Optimization and Challenges

Yield Improvements

  • Catalytic Bases : Using 1,8-diazabicycloundec-7-ene (DBU) instead of KOH improves thiolate formation efficiency, enhancing alkylation yields to ~80%.
  • Solvent Selection : Replacing ethanol with acetonitrile (MeCN) reduces side reactions, as noted in patent KR20190135847A for similar reductions.

Stability Considerations

The thiol group in 1-methyl-1H-imidazole-2-thiol is prone to oxidation. Conducting reactions under nitrogen (N₂) and adding antioxidants like butylated hydroxytoluene (BHT) at 0.1 wt% mitigates disulfide formation.

Comparative Analysis of Methods

Method Reagents/Conditions Yield (%) Advantages Limitations
Alkylation (KOH/EtOH) 4-(Br-methyl)pyrrolidinone, KOH, 70°C 65–78 Cost-effective, scalable Requires bromination step
Mitsunobu Reaction DEAD, PPh₃, THF, rt 70–75 Mild conditions, no pre-halogenation Expensive reagents
Oxidative Cyclization NH₄Fe(SO₄)₂·12H₂O, AcOH, 55°C N/A One-pot potential Unverified for target compound

Scientific Research Applications

  • Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules.

  • Medicine: The compound may be explored for its therapeutic potential, including its use as a precursor for drug development.

  • Industry: It can be utilized in the production of materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-methyl-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)pyrrolidin-2-one exerts its effects depends on its specific application. For instance, in biochemical assays, it may act as a ligand that binds to specific enzymes or receptors, thereby influencing their activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs (Table 1) highlight variations in core rings, substituents, and applications.

Table 1: Structural and Functional Comparison

Compound Name (CAS) Core Structure Key Functional Groups Applications/Notes
Target Compound Pyrrolidin-2-one 1-Methyl, 4-[(1-methylimidazol-2-yl)thio]methyl Likely pharmaceutical intermediate; thioether may improve stability .
Balamapimod (863029-99-6) Quinoline 4-[(1-methylimidazol-2-yl)thio]phenyl, piperidine-pyrrolidine Oncology (MKI-833 inhibitor); complex structure enables kinase targeting.
1-(2,5-Dimethylpyrrolyl)-2-[(1-methylimidazol-2-yl)thio]ethanone (1152952-35-6) Pyrrole + ketone (1-Methylimidazol-2-yl)thio, dimethylpyrrole Pharmaceutical intermediate; simpler analog with potential for derivatization.
2-((Pyridin-2-ylmethyl)thio)-1H-benzimidazole (23593-22-8) Benzimidazole Pyridylmethyl-thio, benzimidazole Unknown bioactivity; benzimidazole core common in antiparasitic drugs.
1-Methyl-2-(1-tosylbenzimidazol-2-yl)piperidin-4-one (1542131-24-7) Piperidin-4-one + benzimidazole Tosyl-benzimidazole, methylpiperidinone Intermediate; piperidinone’s larger ring may alter solubility vs. pyrrolidinone.

Key Findings from Comparative Analysis

Core Ring Flexibility vs. Rigidity: The target’s pyrrolidinone (5-membered lactam) offers moderate rigidity, favoring specific binding conformations. In contrast, piperidinone (6-membered lactam, ) provides greater flexibility but reduced metabolic stability due to increased ring size. Quinoline () and benzimidazole () cores introduce aromaticity, enhancing planar stacking interactions in kinase or DNA-targeting applications.

Thioether vs. Sulfonyl/Sulfonamide Groups :

  • The (1-methylimidazol-2-yl)thio group in the target and balamapimod () provides oxidatively stable sulfur linkages , unlike sulfonamides (e.g., tosyl in ), which are prone to hydrolysis.

Substituent Effects on Bioactivity: Balamapimod’s chlorophenyl and quinoline moieties () enable kinase inhibition, while the target’s simpler structure lacks these pharmacophores, limiting direct therapeutic use without further derivatization.

Pharmaceutical Utility :

  • Compounds like the target and CAS 1152952-35-6 () are likely intermediates due to their modularity, whereas balamapimod () exemplifies a finished drug candidate with optimized substituents for target engagement.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-methyl-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)pyrrolidin-2-one, and how can reaction efficiency be monitored?

  • Methodology : Multi-step synthesis typically involves nucleophilic substitution to form the thioether linkage (e.g., reacting a pyrrolidinone derivative with 1-methyl-1H-imidazole-2-thiol). Key steps include:

  • Thioether formation : Use polar aprotic solvents (e.g., DMF) with mild bases (K₂CO₃) at 60–80°C .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 100°C) compared to conventional reflux .
  • Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) or HPLC (C18 column, acetonitrile/water gradient) .
    • Table 1 : Synthetic Conditions Comparison
StepSolventCatalyst/TempYield (%)Reference
ThioetherDMFK₂CO₃, 80°C65–72
CyclizationEtOHReflux, 12h58

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

  • Analytical Techniques :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., δ 3.2–3.5 ppm for methylene adjacent to thioether) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion ([M+H]⁺ calculated for C₁₁H₁₆N₂OS: 224.10) .
  • X-ray Crystallography : SHELX programs for single-crystal structure determination (e.g., bond lengths between S–C and N–C) .

Advanced Research Questions

Q. What strategies resolve low yields in thioether formation during synthesis?

  • Experimental Design :

  • Solvent optimization : Switch from DMF to DMSO to enhance nucleophilicity of the thiol group .
  • Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) to improve interfacial reactivity .
  • Kinetic studies : Use in situ IR spectroscopy to track thiolate ion formation and adjust reactant stoichiometry .
    • Contradiction Analysis : Conflicting reports on optimal temperature (60°C vs. 80°C) may arise from solvent polarity differences; systematic DOE (Design of Experiments) is recommended .

Q. How can computational methods predict the compound’s reactivity in biological systems?

  • Methodology :

  • Molecular docking : AutoDock Vina to simulate binding with cytochrome P450 enzymes (binding affinity < −7 kcal/mol suggests metabolic stability) .
  • DFT calculations : Gaussian 09 to model electron density around the thioether group, predicting susceptibility to oxidation .
    • Data Interpretation : Compare computational results with in vitro assays (e.g., microsomal stability tests) to validate predictions .

Q. What in vitro assays are suitable for evaluating the compound’s antimicrobial activity?

  • Experimental Workflow :

  • MIC determination : Broth microdilution against Gram-positive bacteria (e.g., S. aureus ATCC 29213) and fungi (e.g., C. albicans SC5314) .
  • Time-kill assays : Monitor bactericidal effects over 24h at 2× MIC .
    • Challenges : Address false positives by testing cytotoxicity against mammalian cells (e.g., HEK293) using MTT assays .

Data Contradiction & Mechanistic Analysis

Q. How to reconcile discrepancies in reported reaction efficiencies for imidazole-thioether derivatives?

  • Root Cause Analysis :

  • Impurity interference : Residual solvents (e.g., DMF) may inhibit thiolate formation; purify intermediates via column chromatography (silica gel, CH₂Cl₂/MeOH) .
  • Steric effects : Bulky substituents on pyrrolidinone may slow kinetics; use bulky base (DIPEA) to enhance deprotonation .
    • Validation : Repeat reactions under inert atmosphere (N₂) to exclude oxidation side products .

Q. What spectroscopic techniques elucidate the compound’s degradation pathways under oxidative conditions?

  • Advanced Tools :

  • LC-MS/MS : Identify sulfoxide/sulfone derivatives (e.g., m/z 240.08 for sulfoxide) .
  • EPR spectroscopy : Detect free radicals during photodegradation .
    • Mechanistic Insight : Oxidative stress assays (e.g., ROS generation in E. coli) can correlate degradation with bioactivity loss .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.